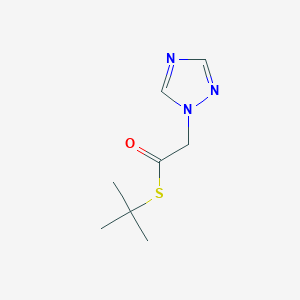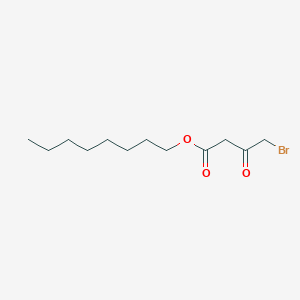
Octyl 4-bromo-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 4-bromo-3-oxobutanoate: is an organic compound with the molecular formula C12H21BrO3 It is an ester derivative of butanoic acid, characterized by the presence of a bromine atom and a keto group on the butanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 4-bromo-3-oxobutanoate typically involves the esterification of 4-bromo-3-oxobutanoic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in Octyl 4-bromo-3-oxobutanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The keto group in the compound can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the keto group is further oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of octyl 4-hydroxy-3-oxobutanoate, octyl 4-amino-3-oxobutanoate, or octyl 4-thio-3-oxobutanoate.
Reduction: Formation of octyl 4-bromo-3-hydroxybutanoate.
Oxidation: Formation of octyl 4-bromo-3-carboxybutanoate.
Aplicaciones Científicas De Investigación
Chemistry: Octyl 4-bromo-3-oxobutanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and bromine substitution. It can also be used as a probe to investigate the mechanisms of enzyme action.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive compounds. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, surfactants, and lubricants. Its unique chemical properties make it valuable in the formulation of various industrial products.
Mecanismo De Acción
The mechanism of action of Octyl 4-bromo-3-oxobutanoate involves its interaction with nucleophiles and electrophiles. The bromine atom and the keto group are key functional groups that participate in chemical reactions. The bromine atom can be displaced by nucleophiles, leading to the formation of new compounds. The keto group can undergo reduction or oxidation, altering the compound’s chemical structure and properties.
Comparación Con Compuestos Similares
Ethyl 4-bromo-3-oxobutanoate: Similar in structure but with an ethyl group instead of an octyl group.
Methyl 4-bromo-3-oxobutanoate: Similar in structure but with a methyl group instead of an octyl group.
Butyl 4-bromo-3-oxobutanoate: Similar in structure but with a butyl group instead of an octyl group.
Uniqueness: Octyl 4-bromo-3-oxobutanoate is unique due to its longer alkyl chain (octyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. The longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
90835-99-7 |
|---|---|
Fórmula molecular |
C12H21BrO3 |
Peso molecular |
293.20 g/mol |
Nombre IUPAC |
octyl 4-bromo-3-oxobutanoate |
InChI |
InChI=1S/C12H21BrO3/c1-2-3-4-5-6-7-8-16-12(15)9-11(14)10-13/h2-10H2,1H3 |
Clave InChI |
PVLXSQWDOVFOND-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
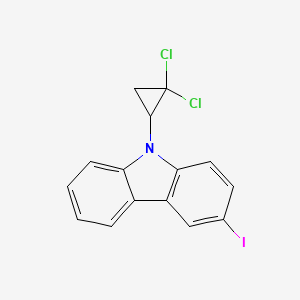
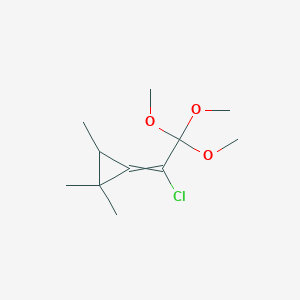
![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
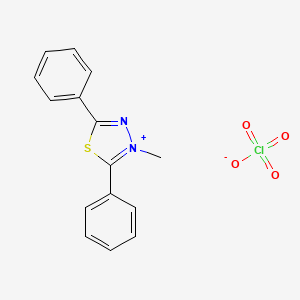
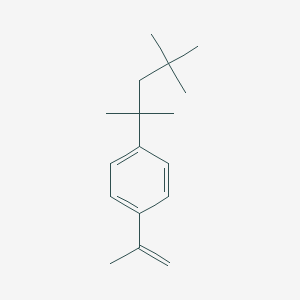

![2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14371056.png)
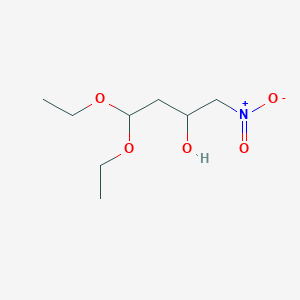

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol](/img/structure/B14371063.png)
